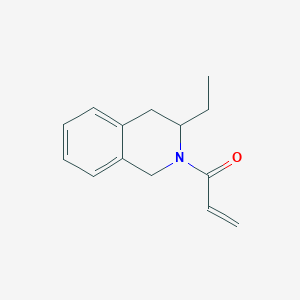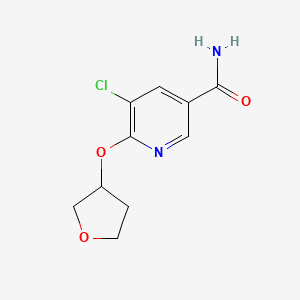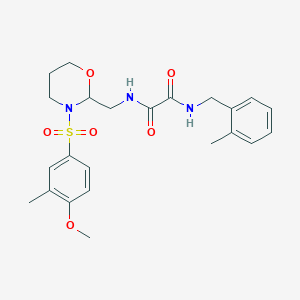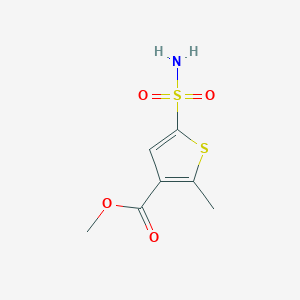
3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biologically Active Compounds from Plants
Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structural differences among various carboxylic acids. For instance, rosmarinic acid has been found to show the highest antioxidant activity among the studied compounds, highlighting the impact of hydroxyl groups and conjugated bonds on bioactivity. Such insights can be crucial for exploring the potential of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in related applications (Godlewska-Żyłkiewicz et al., 2020).
Phosphonic Acid: Preparation and Applications
Phosphonic acid and its derivatives, characterized by a phosphorus atom bonded to three oxygen atoms, are used for various applications due to their bioactive properties (drug, pro-drug), bone targeting, and as phosphoantigens. Their broad range of applications across chemistry, biology, and physics points to the versatility of carboxylic acid derivatives in scientific research, offering a perspective on potential uses of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in similar domains (Sevrain et al., 2017).
Antioxidant Properties of Hydroxycinnamic Acids
The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have been extensively studied, revealing the importance of unsaturated bonds on the side chain for antioxidant activity. These studies offer insights into how structural modifications can enhance bioactivity, which may be relevant for exploring the functionalities of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid and its potential as a powerful antioxidant (Razzaghi-Asl et al., 2013).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids can inhibit microbial growth at concentrations below desired yield and titer, highlighting the dual nature of these compounds as both valuable chemical feedstocks and microbial inhibitors. This understanding can inform the use of 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid in biotechnological applications and its potential impacts on microbial cultures (Jarboe et al., 2013).
Biotechnological Routes Based on Lactic Acid Production
Lactic acid's role as a feedstock for green chemistry highlights the potential of carboxylic acids in sustainable chemical production. This perspective underlines the importance of exploring new carboxylic acids like 3-(3-Bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid for the production of biodegradable polymers and other green chemistry applications (Gao et al., 2011).
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8,13H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMIUDNYUQFSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

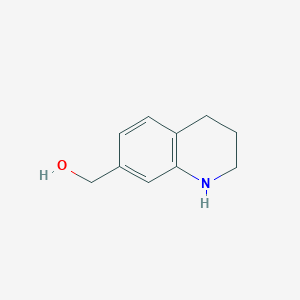
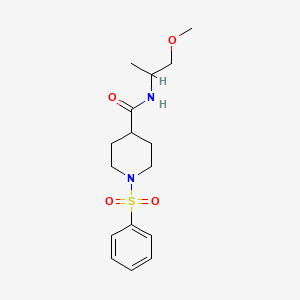

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
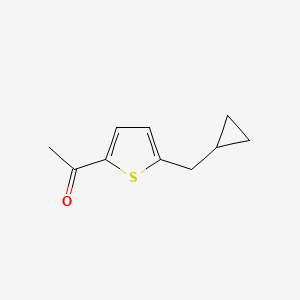
![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
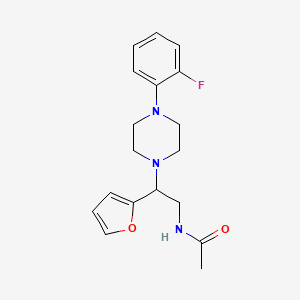
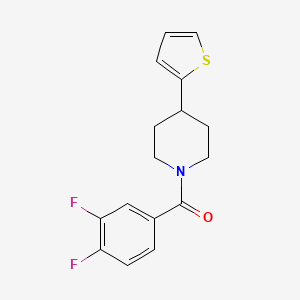
![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)

